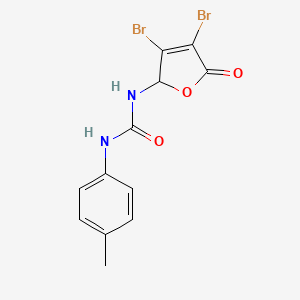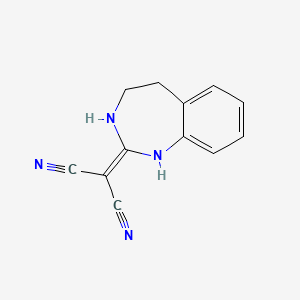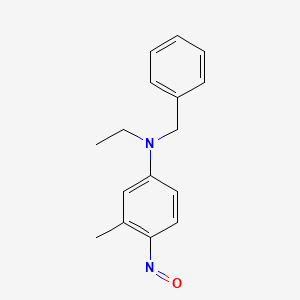
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline is an organic compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline typically involves the nitrosation of secondary amines. One common method is the reaction of N-Benzyl-N-ethyl-3-methyl-4-aminobenzene with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO2) with hydrochloric acid (HCl).
Nitrosation Reaction: The secondary amine (N-Benzyl-N-ethyl-3-methyl-4-aminobenzene) reacts with nitrous acid to form the nitroso compound.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to prevent the decomposition of nitrous acid and to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is monitored using spectroscopic techniques to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl or ethyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-ethyl-4-nitrosoaniline
- N-Benzyl-N-methyl-4-nitrosoaniline
- N-Benzyl-N-ethyl-3-methyl-4-nitroaniline
Uniqueness
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline is unique due to the presence of both benzyl and ethyl groups, which influence its chemical reactivity and biological activity. The combination of these groups with the nitroso functionality provides distinct properties compared to other similar compounds .
Propriétés
Numéro CAS |
137815-24-8 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
N-benzyl-N-ethyl-3-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C16H18N2O/c1-3-18(12-14-7-5-4-6-8-14)15-9-10-16(17-19)13(2)11-15/h4-11H,3,12H2,1-2H3 |
Clé InChI |
UWBXAOKXOOFBKS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



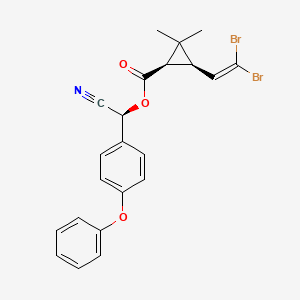
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)

![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
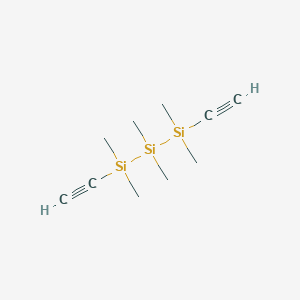
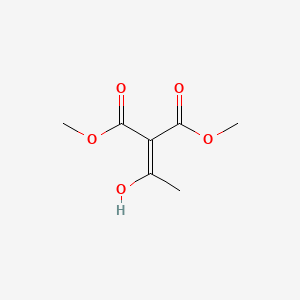

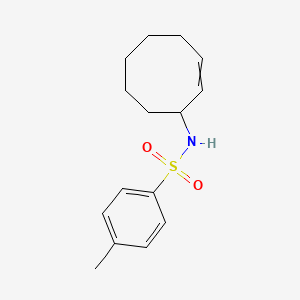
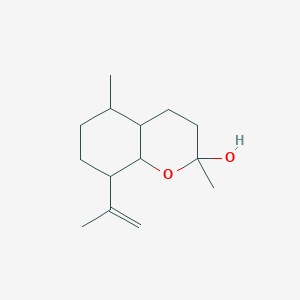
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
